(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C19H14FN3O3S and its molecular weight is 383.4. The purity is usually 95%.
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Biological Activity
(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides a detailed analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular formula of the compound is C14H12FN3O3S, with a molecular weight of 321.33 g/mol. The structure includes:
- Pyrrolidine ring : Imparts potential reactivity and biological interactions.
- Benzo[d]thiazole moiety : Known for its diverse biological activities.
- Fluoro-substituted aromatic system : Enhances lipophilicity and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Anticonvulsant Activity : Similar compounds have demonstrated significant anticonvulsant properties through modulation of GABA receptors and sodium/calcium channels .
- Anti-inflammatory Properties : The presence of the dioxopyrrolidine structure suggests potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Effects : The structural components may allow for interactions with bacterial membranes or enzymes, enhancing antimicrobial activity.
Anticonvulsant Activity
Research indicates that derivatives similar to this compound exhibit broad-spectrum anticonvulsant activity. For instance:
- In a study involving various hybrid compounds, one derivative showed an effective dose (ED50) in maximal electroshock tests of 23.7 mg/kg, indicating strong anticonvulsant properties .
Antinociceptive Activity
The compound has also been evaluated for its pain-relieving properties:
- In formalin-induced pain models, certain derivatives displayed significant antinociceptive effects, suggesting potential applications in neuropathic pain management .
Case Studies
-
Hybrid Compounds Evaluation :
A focused set of hybrid pyrrolidine derivatives was tested for their anticonvulsant and antinociceptive properties. One lead compound demonstrated effective inhibition in various seizure models and showed favorable pharmacokinetic profiles (ADME-Tox) suitable for further development in epilepsy treatments . -
Docking Studies :
Molecular docking studies have been conducted to predict the binding affinity of the compound to GABA receptors. The results indicated strong interactions with the benzodiazepine binding site, which is crucial for the anticonvulsant mechanism .
Data Tables
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S/c1-22-17-13(20)3-2-4-14(17)27-19(22)21-18(26)11-5-7-12(8-6-11)23-15(24)9-10-16(23)25/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCWAWQEMRMOFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.